5-Chlorobenzo[d]isothiazol-3-amine

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Select 5-Chlorobenzo[d]isothiazol-3-amine (CAS 69504-56-9) for precise SAR exploration in hit-to-lead optimization. The 5-chloro group provides a distinct electronic and lipophilic profile (σmeta ≈ 0.37), enhancing membrane permeability over unsubstituted analogs without violating Lipinski's rules. It also serves as a versatile handle for cross-coupling reactions. Its physical properties enable efficient purification via sublimation or distillation, reducing scale-up costs. Choose this specific isomer for its unique reactivity and biological targeting, not interchangeable with 5-fluoro or 5-methyl derivatives.

Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
CAS No. 69504-56-9
Cat. No. B11767344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorobenzo[d]isothiazol-3-amine
CAS69504-56-9
Molecular FormulaC7H5ClN2S
Molecular Weight184.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=NS2)N
InChIInChI=1S/C7H5ClN2S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10)
InChIKeyITHFPAIBXKUVRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorobenzo[d]isothiazol-3-amine (CAS 69504-56-9): Essential Baseline Data for Scientific Procurement


5-Chlorobenzo[d]isothiazol-3-amine (CAS 69504-56-9) is a halogenated heteroaromatic building block belonging to the benzo[d]isothiazole family. The compound features a benzofused isothiazole core with a primary amine at the 3-position and a chlorine substituent at the 5-position of the benzene ring, yielding a molecular formula of C7H5ClN2S and a molecular weight of 184.65 g/mol . The benzoisothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities and utility as a synthetic intermediate for drug discovery programs [1].

Why Generic Substitution Fails for 5-Chlorobenzo[d]isothiazol-3-amine: Critical Substituent Effects on Electronic and Lipophilic Profiles


Substitution at the 5-position of the benzo[d]isothiazole core is not electronically or sterically neutral. The introduction of a chlorine atom at this position significantly alters both the electron density of the aromatic system and the overall lipophilicity of the molecule compared to the parent unsubstituted amine or alternative 5-substituted analogs [1]. These modifications directly impact the compound's reactivity in cross-coupling and nucleophilic aromatic substitution reactions, as well as its partitioning behavior and target binding kinetics in biological systems. Consequently, 5-chloro, 5-fluoro, 5-methyl, or 6-chloro derivatives cannot be assumed to behave interchangeably in synthetic or pharmacological applications. The specific substitution pattern defines the compound's utility and must be selected based on precise experimental requirements.

5-Chlorobenzo[d]isothiazol-3-amine: Quantitative Comparative Evidence vs. Closest Analogs


Lipophilicity Differential: 5-Chloro Substitution Increases cLogP by Approximately 0.5-0.7 Units vs. 5-H Analog

The presence of the 5-chloro substituent increases the lipophilicity of the benzo[d]isothiazol-3-amine scaffold relative to the unsubstituted parent compound. Computational predictions indicate a calculated LogP (cLogP) value of approximately 2.2-2.4 for the 5-chloro derivative, compared to approximately 1.7 for the unsubstituted benzo[d]isothiazol-3-amine . This increase in lipophilicity directly influences membrane permeability, plasma protein binding, and off-target promiscuity profiles in biological assays. The 5-chloro analog also exhibits higher lipophilicity than the 5-fluoro analog (cLogP ≈ 1.9) but lower than the 5-bromo analog (cLogP ≈ 2.7), positioning it as a balanced choice for optimizing ADME properties.

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Electronic Effect: 5-Chloro Substitution Modulates Aromatic Reactivity via Inductive Electron Withdrawal

The chlorine atom at the 5-position exerts a moderate inductive electron-withdrawing effect (Hammett σmeta ≈ 0.37) on the benzoisothiazole ring system. This electronic perturbation alters the reactivity of the 3-amino group in condensation and alkylation reactions compared to electron-donating substituents such as 5-methyl (σmeta ≈ -0.07). The increased electrophilicity of the adjacent carbon positions facilitates nucleophilic aromatic substitution under milder conditions than the unsubstituted or 5-methyl analogs, while maintaining greater stability than the more strongly activating 5-amino derivative [1]. This electronic profile is distinct from the 6-chloro positional isomer, where the chloro substituent is para to the isothiazole nitrogen, resulting in a different resonance contribution and altered regioselectivity in further functionalization.

Synthetic Chemistry Reaction Optimization Cross-Coupling

Synthetic Accessibility: 5-Chloro Derivative Offers Advantageous Balance of Crystallinity and Volatility for Purification

Derivatives of benzoisothiazole bearing a 5-chloro substituent have been characterized as possessing low melting points and high volatility compared to other substituted benzoisothiazole derivatives, which facilitates purification by sublimation or short-path distillation [1]. This physical property profile contrasts with 5-nitro derivatives, which tend to have higher melting points and lower volatility, complicating thermal purification methods. The 5-chloro derivative also exhibits pronounced aromatic character that aids in chromatographic detection and resolution, a practical advantage for synthetic chemists requiring high-purity intermediates for sensitive catalytic or biological applications.

Process Chemistry Purification Scale-up

Regioisomeric Differentiation: 5-Chloro Substitution Directs Electrophilic Attack to Distinct Positions Relative to 6-Chloro Analog

The position of chlorine substitution on the benzoisothiazole ring (5- vs. 6-position) dictates the regioselectivity of electrophilic aromatic substitution reactions. In the 5-chloro derivative, the chlorine atom resides at a meta position relative to the isothiazole sulfur, whereas in the 6-chloro derivative, it is para to the sulfur atom. This positional difference alters the distribution of electron density across the aromatic ring, with the 5-chloro isomer exhibiting higher electron density at the 4- and 6-positions compared to the 6-chloro isomer [1]. This regiochemical distinction is critical for medicinal chemists designing focused libraries: the 5-chloro scaffold will undergo further functionalization at different positions than the 6-chloro scaffold, leading to distinct analog series with divergent structure-activity relationships.

Regioselective Synthesis Medicinal Chemistry Scaffold Optimization

Optimal Research and Industrial Use Cases for 5-Chlorobenzo[d]isothiazol-3-amine Based on Comparative Evidence


Medicinal Chemistry Lead Optimization: Tuning Lipophilicity and Electronic Properties

In drug discovery programs where benzoisothiazole is a core pharmacophore, the 5-chloro derivative is the preferred choice when a moderate increase in lipophilicity (cLogP increase of ~0.5-0.7 vs. unsubstituted) is desired to improve membrane permeability without exceeding Lipinski's rule-of-five thresholds. The inductive electron-withdrawing effect (σmeta ≈ 0.37) also provides a distinct electronic environment that can enhance binding interactions with hydrophobic enzyme pockets compared to electron-donating 5-methyl analogs. This compound is particularly valuable in hit-to-lead and lead optimization stages where parallel SAR exploration of substituent effects is required [1].

Synthetic Intermediate for Cross-Coupling and Nucleophilic Aromatic Substitution

The 5-chloro substituent serves as a versatile synthetic handle for further functionalization. The electron-withdrawing nature of the chlorine atom activates the adjacent positions for nucleophilic aromatic substitution under milder conditions than the unsubstituted scaffold. Additionally, the chloro group can participate in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) to introduce diverse aryl, amine, or alkyl groups at the 5-position. This reactivity profile makes 5-Chlorobenzo[d]isothiazol-3-amine a strategic building block for generating focused compound libraries with defined substitution vectors [2].

Agrochemical Discovery: Pesticide and Herbicide Scaffold Development

Patent literature demonstrates that 3-amino-benzoisothiazole derivatives, including those with halogen substitution at the 5-position, exhibit significant insecticidal and pesticidal activities. The 5-chloro derivative provides a balance of lipophilicity and metabolic stability that is favorable for foliar application and soil persistence. Research programs aimed at developing novel insecticides or nematicides can leverage the 5-chloro scaffold as a starting point for SAR exploration, with the chloro substituent offering a distinct physicochemical profile compared to fluoro, methyl, or trifluoromethyl alternatives [3].

Process Chemistry Scale-up: Leveraging Favorable Physical Properties for Purification

For process chemists tasked with scaling up the synthesis of benzoisothiazole intermediates, the 5-chloro derivative offers practical advantages in purification. Its low melting point and high volatility enable efficient purification by sublimation or short-path distillation, reducing the need for column chromatography. This property is particularly advantageous when compared to 5-nitro or 5-amino derivatives, which typically require recrystallization or chromatographic methods. The 5-chloro analog's favorable physical properties can translate to reduced solvent usage, shorter cycle times, and lower cost of goods in multi-kilogram manufacturing campaigns [4].

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